what is UMP-morpholidate's role in nucleotide chemistry
what is UMP-morpholidate's role in nucleotide chemistry
An In-depth Technical Guide to the Role of UMP-morpholidate in Nucleotide Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Uridine monophosphate (UMP) is a fundamental building block for nucleic acids and plays a pivotal role in the biosynthesis of various essential biomolecules, including carbohydrates and lipids.[1][2] In its native state, the phosphate group of UMP is not sufficiently reactive for certain biochemical transformations. To overcome this, chemists have developed activated forms of UMP, among which Uridine 5'-monophosphomorpholidate (UMP-morpholidate) is of paramount importance. This guide provides a comprehensive overview of the critical role of UMP-morpholidate in nucleotide chemistry, with a focus on its application in the synthesis of nucleotide sugars, supported by quantitative data, detailed experimental protocols, and process visualizations.
Core Function: The Khorana-Moffatt Reaction
The primary role of UMP-morpholidate is to serve as an activated UMP donor in the synthesis of uridine diphosphate (UDP)-sugars.[3][4] This is achieved through a coupling reaction with a sugar 1-phosphate, a process known as the Khorana-Moffatt reaction. In this reaction, the morpholidate group acts as a good leaving group, facilitating the nucleophilic attack by the phosphate of the sugar 1-phosphate on the phosphate of UMP. This results in the formation of a pyrophosphate linkage, yielding the corresponding UDP-sugar.
The versatility of this method has made it a preferred route for the synthesis of a wide array of UDP-sugars, which are indispensable substrates for glycosyltransferases in the enzymatic synthesis of complex oligosaccharides and glycoconjugates.
Applications in Research and Drug Development
The UDP-sugars synthesized using UMP-morpholidate are crucial for various research and drug development applications:
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Glycobiology Research: UDP-sugars are essential for studying the function of glycosyltransferases and for the enzymatic synthesis of complex glycans to investigate their roles in cell recognition, signaling, and disease.
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Drug Development: The chemoenzymatic synthesis of heparin and its analogues, which are important anticoagulant drugs, relies on the availability of specific UDP-sugars like UDP-iduronic acid (UDP-IdoA). The ability to synthesize homogeneous heparin-like oligosaccharides is of major importance for developing new therapeutics with reduced side effects.
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Synthesis of Labeled Compounds: UMP-morpholidate is used in the synthesis of isotopically labeled UDP-sugars, such as uridine diphospho(13C6)glucose, which are valuable tools for structural identification and metabolic studies.
Quantitative Data
The efficiency of the Khorana-Moffatt reaction using UMP-morpholidate can vary depending on the specific sugar phosphate and reaction conditions. Below is a summary of reported quantitative data for the synthesis of UDP-IdoA.
| Product | Starting Materials | Yield | Key Byproduct | Reference |
| UDP-IdoA | Methyl 1-phospho-α-l-idopyranuronate and UMP-morpholidate | 26% (over 2 steps) | Uridine diphosphate dimer (from self-condensation of UMP-morpholidate) |
Experimental Protocols
Synthesis of Uridine 5′-Diphosphoiduronic Acid (UDP-IdoA) using UMP-morpholidate
The following protocol is adapted from the synthesis of UDP-IdoA and serves as a representative example of the use of UMP-morpholidate.
Materials:
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Monopyridinium salt of methyl 1-phospho-α-l-idopyranuronate
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4-morpholine N,N′-dicyclohexylcarboxamidinium uridine 5′-phosphomorpholidate (UMP-morpholidate)
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Anhydrous pyridine
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Methanol (MeOH)
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Water (H₂O)
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Triethylamine (Et₃N)
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BioGel P2 resin
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Ammonium bicarbonate (NH₄HCO₃)
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Semipreparative SAX-HPLC column
Procedure:
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Anhydrous Preparation:
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Dissolve the monopyridinium salt of methyl 1-phospho-α-l-idopyranuronate (14 mg, 36 μmol) in anhydrous pyridine (1 mL) and evaporate under diminished pressure. Repeat this process three times to ensure the removal of water.
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Similarly, prepare an anhydrous solution of UMP-morpholidate (34 mg, 49 μmol) in anhydrous pyridine (2 mL) by repeated evaporation.
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Coupling Reaction:
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Combine the dried reactants and dissolve them in a minimal amount of anhydrous pyridine.
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Allow the reaction to proceed at room temperature. The reaction progress can be monitored by an appropriate chromatographic technique (e.g., TLC or HPLC).
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Deprotection:
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After the coupling reaction is complete, treat the resulting mixture with a 2:2:1 mixture of MeOH/H₂O/Et₃N to remove the methyl ester protecting group from the iduronic acid.
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Purification:
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Perform an initial purification using a BioGel P2 column with 0.25 M NH₄HCO₃ as the eluent.
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Desalt the fractions containing the product on a BioGel P2 column with water as the eluent.
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Lyophilize the product-containing fractions.
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Further purify the product by semipreparative SAX-HPLC using a linear gradient from 0 to 1 M NaCl over 50 minutes. This step is crucial for removing the uridine diphosphate dimer, a common byproduct from the self-condensation of UMP-morpholidate.
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Desalt the final product on a BioGel P2 column to obtain pure UDP-IdoA.
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Visualizations
Workflow for UDP-Sugar Synthesis via the Khorana-Moffatt Reaction
Caption: Workflow of UDP-Sugar Synthesis.
De Novo Biosynthesis of UMP
Caption: De Novo UMP Biosynthesis Pathway.
References
- 1. Uridine 5'-monophosphate (UMP) synthesis connects nucleotide metabolism to programmed cell death in C. elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel interactions of fluorinated nucleotide derivatives targeting orotidine-5′-monophosphate decarboxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Uridine 5′-diphosphoiduronic Acid: A Potential Substrate for the Chemoenzymatic Synthesis of Heparin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Uridine 5′-monophosphomorpholidate 4-morpholine-N,N′-dicyclohexylcarboxamidine salt | 24558-91-6 [sigmaaldrich.com]
